molecular formula C5H9NO4S B12569304 3-(Methylsulfanyl)-D-aspartic acid CAS No. 193206-14-3

3-(Methylsulfanyl)-D-aspartic acid

Cat. No.: B12569304
CAS No.: 193206-14-3
M. Wt: 179.20 g/mol
InChI Key: AOSGDBLMPHPJQU-STYMGOOTSA-N
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Description

3-(Methylsulfanyl)-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the aspartic acid backbone. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-D-aspartic acid typically involves the introduction of a methylsulfanyl group to the aspartic acid molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the aspartic acid is replaced by a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include enzymatic processes where specific enzymes catalyze the addition of the methylsulfanyl group to aspartic acid. Alternatively, chemical synthesis methods optimized for large-scale production, such as continuous flow reactors, may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-D-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, reverting to aspartic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aspartic acid.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Methylsulfanyl)-D-aspartic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group can influence the binding affinity and activity of the compound, modulating various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)propanal: Shares the methylsulfanyl group but differs in the backbone structure.

    Phenylacetaldehyde: Contains a different functional group but is used in similar chemical contexts.

Uniqueness

3-(Methylsulfanyl)-D-aspartic acid is unique due to its specific combination of the aspartic acid backbone and the methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

193206-14-3

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

(2S)-2-amino-3-methylsulfanylbutanedioic acid

InChI

InChI=1S/C5H9NO4S/c1-11-3(5(9)10)2(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3?/m1/s1

InChI Key

AOSGDBLMPHPJQU-STYMGOOTSA-N

Isomeric SMILES

CSC([C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CSC(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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